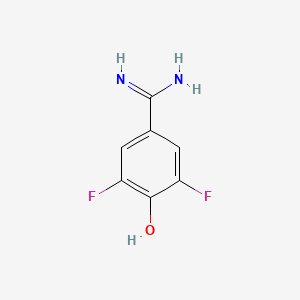

3,5-Difluoro-4-hydroxybenzimidamide

Description

Overview of Benzimidamide Scaffold in Medicinal and Organic Chemistry Research

The benzamidine (B55565) moiety, characterized by a benzene (B151609) ring attached to a C(NH)NH2 group, is a significant structural motif in the realm of medicinal and organic chemistry. wikipedia.orgnih.gov Benzamidines are classified as carboxamidines and are the simplest form of aryl amidines. wikipedia.orgnih.gov This functional group is known to be a reversible competitive inhibitor of trypsin and other serine proteases, which has led to its use in protein crystallography to prevent protein degradation. wikipedia.org

The benzimidazole (B57391) scaffold, a related and often-compared structure, is considered a "privileged scaffold" in drug discovery. nih.govnih.govcolab.ws This is due to its ability to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The versatility of these scaffolds makes them valuable building blocks in the synthesis of novel, biologically active compounds. researchgate.netresearchgate.netjst.go.jp

Significance of Fluorine Substitution in Aromatic Compounds for Research and Biological Activity

The introduction of fluorine into aromatic systems has a transformative effect on the parent molecule's properties, a strategy widely employed in medicinal chemistry to enhance biological activity and metabolic stability. tandfonline.comresearchgate.netresearchgate.net Key attributes of fluorine that contribute to these changes include its small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), and its high electronegativity. tandfonline.com

Contextualization of 3,5-Difluoro-4-hydroxybenzimidamide within Contemporary Chemical Science and Its Research Potential

This compound emerges at the intersection of benzamidine chemistry and the strategic use of fluorine in molecular design. The presence of two fluorine atoms flanking a hydroxyl group on the benzene ring is anticipated to significantly influence the compound's electronic and steric properties.

The difluoro-4-hydroxy substitution pattern is of particular interest. For instance, N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide has been investigated as an aldose reductase inhibitor, suggesting the potential for this substitution pattern to be a key feature for interacting with biological targets. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the fluorine atoms can modulate its acidity and participate in other non-covalent interactions.

The research potential of this compound is multifaceted. It can serve as a valuable building block for the synthesis of more complex molecules in medicinal chemistry, potentially leading to the discovery of new therapeutic agents. evitachem.com Its unique electronic properties, conferred by the fluorine atoms, also make it an interesting candidate for investigation in materials science. evitachem.com Further research into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential applications.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6F2N2O |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

3,5-difluoro-4-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6F2N2O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,12H,(H3,10,11) |

InChI Key |

XMYOTBNHIQJJJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3,5 Difluoro 4 Hydroxybenzimidamide

Retrosynthetic Analysis of the 3,5-Difluoro-4-hydroxybenzimidamide Framework

A logical retrosynthetic analysis of this compound suggests two primary disconnection points at the amidine functional group. The most direct approach involves the disconnection of the C-N single and double bonds of the amidine, leading back to a key intermediate, 3,5-Difluoro-4-hydroxybenzonitrile. This nitrile precursor can be further retrosynthetically disconnected to simpler, commercially available starting materials such as 3,5-difluoroaniline (B1215098) or 3,5-difluoroanisole (B31663).

Alternatively, the amidine can be envisioned as arising from an N'-hydroxybenzimidamide (amidoxime) intermediate. This disconnection leads to N'-hydroxy-3,5-difluoro-4-hydroxybenzimidamide, which in turn can be traced back to 3,5-Difluoro-4-hydroxybenzaldehyde (B106909). The aldehyde is a pivotal precursor that can be synthesized from various fluorinated benzene (B151609) derivatives. This dual-pronged retrosynthetic strategy offers flexibility in the choice of starting materials and reaction pathways.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound hinges on the efficient preparation of its key precursors, namely the appropriately substituted benzaldehyde (B42025) or benzonitrile.

Synthesis of Key Fluorinated and Hydroxylated Benzene Intermediates (e.g., 3,5-Difluoro-4-hydroxybenzaldehyde)

The synthesis of 3,5-Difluoro-4-hydroxybenzaldehyde is a critical step in one of the major pathways to the target molecule. rug.nlorganic-chemistry.orgacs.orgnih.govchemicalbook.com One documented method involves the nucleophilic substitution of a suitable precursor, such as 3,5-difluorobenzaldehyde, with a hydroxylating agent. libretexts.org This reaction is typically performed under controlled conditions, often requiring a catalyst and a specific solvent system to achieve the desired product. libretexts.org

An alternative and common precursor is 3,5-Difluoro-4-hydroxybenzonitrile. This can be synthesized from 3,5-difluoroaniline through a sequence of bromination, diazotization-hydrolysis, and subsequent cyanation. google.com Another route starts from 3,5-difluoroanisole, which undergoes carboxylation to 2,6-difluoro-4-methoxybenzoic acid. This acid is then converted to the corresponding nitrile, 2,6-difluoro-4-methoxybenzonitrile, followed by demethylation to yield the desired 2,6-difluoro-4-hydroxybenzonitrile. researchgate.net

The following table summarizes a selection of reported synthetic routes to key precursors:

| Starting Material | Key Transformation(s) | Product | Reference(s) |

| 3,5-Difluoroaniline | Bromination, Diazotization-hydrolysis, Cyanation | 2,6-Difluoro-4-hydroxybenzonitrile | google.com |

| 3,5-Difluoroanisole | Carboxylation, Nitrile formation, Demethylation | 2,6-Difluoro-4-hydroxybenzonitrile | researchgate.net |

| 3,5-Difluorobenzaldehyde | Nucleophilic hydroxylation | 3,5-Difluoro-4-hydroxybenzaldehyde | libretexts.org |

Approaches to the Formation of the Benzimidamide Moiety, Including Routes via N'-Hydroxybenzimidamides (Amidoximes)

Two principal strategies are employed for the construction of the benzimidamide functional group from the synthesized precursors.

The first and most classical approach is the Pinner reaction . nih.govnih.govoup.comresearchgate.net This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. nih.govwikipedia.org Subsequent treatment of the Pinner salt with ammonia (B1221849) or an amine furnishes the desired amidine. nih.govwikipedia.org In the context of synthesizing this compound, this would involve treating 3,5-Difluoro-4-hydroxybenzonitrile with an anhydrous alcohol and a strong acid like hydrogen chloride, followed by ammonolysis. A crucial consideration in this pathway is the presence of the phenolic hydroxyl group, which may require protection to prevent unwanted side reactions under the acidic conditions of the Pinner reaction. oup.com

The second major route proceeds through an N'-hydroxybenzimidamide (amidoxime) intermediate. This pathway begins with the corresponding aldehyde, 3,5-Difluoro-4-hydroxybenzaldehyde, which is reacted with hydroxylamine (B1172632) to form the aldoxime. Subsequent conversion to the amidoxime (B1450833), N'-hydroxy-3,5-difluoro-4-hydroxybenzimidamide, can be achieved, followed by a reduction step to yield the final benzimidamide. The reduction of the N-O bond in amidoximes to form amidines can be accomplished using various reducing agents, with catalytic hydrogenation being a common method. semanticscholar.org

The following table outlines the key features of these two approaches:

| Method | Starting Precursor | Key Steps | Potential Considerations | Reference(s) |

| Pinner Reaction | 3,5-Difluoro-4-hydroxybenzonitrile | 1. Formation of Pinner salt (imidate) with alcohol and acid. 2. Ammonolysis to form the amidine. | Anhydrous conditions are critical. The phenolic hydroxyl may require a protecting group. | nih.govnih.govoup.comresearchgate.netwikipedia.org |

| Amidoxime Reduction | 3,5-Difluoro-4-hydroxybenzaldehyde | 1. Formation of aldoxime with hydroxylamine. 2. Conversion to N'-hydroxybenzimidamide. 3. Reduction of the N-O bond. | Selection of a suitable reducing agent that is compatible with the other functional groups. | semanticscholar.org |

Advanced Synthetic Techniques and Optimization

To enhance the efficiency and selectivity of the synthesis of this compound, advanced synthetic techniques can be employed.

Catalytic Methods in Benzimidamide Synthesis

While classical methods often rely on stoichiometric reagents, modern organic synthesis increasingly utilizes catalytic approaches. For the conversion of nitriles to amidines, various catalytic systems have been developed. These include the use of metal catalysts to facilitate the addition of amines to nitriles. researchgate.net For instance, copper-catalyzed protocols have been shown to be effective for this transformation. researchgate.net The application of such catalytic methods to the synthesis of this compound from its nitrile precursor could offer advantages in terms of milder reaction conditions and reduced waste generation. Furthermore, the hydration of nitriles to amides, a related transformation, has been achieved using catalysts, which could potentially be adapted for amidine synthesis. google.comrsc.org

Regioselective and Chemoselective Synthetic Strategies

A significant challenge in the synthesis of this compound is the presence of multiple reactive sites, namely the phenolic hydroxyl group and the functional group that is a precursor to the amidine (either a nitrile or an aldehyde). Achieving chemoselectivity is therefore paramount.

The use of protecting groups is a cornerstone of chemoselective synthesis. organic-chemistry.org The phenolic hydroxyl group is acidic and can interfere with many of the reagents used to construct the amidine moiety. oup.com Therefore, protecting this group as an ether (e.g., benzyl (B1604629) or silyl (B83357) ether) or an ester can be a crucial step. libretexts.orgoup.com This protecting group must be stable to the conditions of the subsequent reactions and be readily removable at the end of the synthesis to unveil the final product. libretexts.orgorganic-chemistry.org For example, a benzyl ether can be removed by hydrogenolysis, a reaction that could potentially be performed concurrently with the reduction of an amidoxime intermediate if that route is chosen. oup.com

Regioselectivity is primarily a concern in the initial synthesis of the aromatic precursors. The synthetic routes starting from 3,5-difluoroaniline or 3,5-difluoroanisole must be carefully controlled to ensure the correct substitution pattern on the benzene ring. google.comresearchgate.net Once the correctly substituted precursor is obtained, the subsequent transformations to the amidine are generally not subject to regiochemical ambiguity.

Purification and Isolation Techniques for this compound

The purification of this compound is crucial to remove any unreacted starting materials, intermediates, and by-products. Given its polar nature, attributed to the hydroxyl and imidamide functional groups, specific techniques are employed to achieve high purity.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. wvu.eduvernier.com The choice of solvent is paramount and is based on the principle that the compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent. wvu.edu For a polar compound like this compound, polar solvents are generally preferred. rubingroup.org

A systematic approach to selecting a suitable solvent involves testing the solubility of the crude product in small amounts of various solvents. rubingroup.org

Potential Recrystallization Solvents:

| Solvent/Solvent System | Polarity | Rationale |

| Water | High | Suitable for highly polar compounds with hydrogen bonding capabilities. |

| Ethanol/Methanol (B129727) | High | Often good solvents for compounds with hydroxyl groups. youtube.com |

| Acetone | Medium-High | Can be effective for a range of polar compounds. |

| Ethyl Acetate | Medium | A less polar option that may be useful in a solvent pair. |

| Water/Ethanol Mixture | Variable | The polarity can be fine-tuned by adjusting the solvent ratio to achieve optimal solubility characteristics. |

The general recrystallization procedure involves dissolving the crude solid in a minimum amount of the hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool slowly to facilitate the formation of pure crystals. youtube.com The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent. youtube.com

Column Chromatography

Column chromatography is a versatile purification technique used to separate compounds based on their differential adsorption to a stationary phase. For polar compounds such as substituted benzimidazoles and other hydroxy-substituted aromatics, silica (B1680970) gel is a commonly used stationary phase. dtic.milnih.gov

The mobile phase, or eluent, is chosen to provide differential migration of the target compound and its impurities down the column. A mixture of solvents with varying polarities is often employed.

Typical Column Chromatography Systems:

| Stationary Phase | Mobile Phase (Eluent System) | Rationale for Eluent Choice |

| Silica Gel | Ethyl Acetate / n-Hexane | A common system where the polarity is increased by raising the proportion of ethyl acetate. nih.gov |

| Silica Gel | Dichloromethane / Methanol | Suitable for more polar compounds; increasing methanol content enhances eluting power. nih.gov |

| Silica Gel | Benzene / Ethyl Acetate | Has been used for the purification of benzimidazole (B57391) derivatives. dtic.mil |

The progress of the separation is monitored by Thin-Layer Chromatography (TLC). nih.gov Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Chemical Reactivity and Transformation Studies of 3,5 Difluoro 4 Hydroxybenzimidamide

Reactions Involving the Hydroxy Group (e.g., alkylation, acylation)

The phenolic hydroxyl group in 3,5-Difluoro-4-hydroxybenzimidamide is a primary site for reactions such as alkylation and acylation. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the hydroxyl group, making it more amenable to deprotonation and subsequent reaction with electrophiles.

Alkylation: The hydroxyl group can be readily alkylated to form the corresponding ether derivatives. This transformation typically proceeds via an O-alkylation reaction where the phenol is first treated with a base, such as sodium hydride or potassium carbonate, to generate a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, like an alkyl halide or sulfate, to yield the ether. The general scheme for this reaction is presented below:

Reaction Scheme:

Deprotonation: this compound + Base → 3,5-Difluoro-4-oxobenzimidamide anion

Nucleophilic Attack: 3,5-Difluoro-4-oxobenzimidamide anion + Alkyl Halide → 3,5-Difluoro-4-alkoxybenzimidamide

Acylation: Similarly, acylation of the hydroxyl group leads to the formation of ester derivatives. This can be achieved by reacting this compound with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.

Reaction Scheme:

this compound + Acyl Chloride → 3,5-Difluoro-4-acyloxybenzimidamide + HCl

These reactions are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of the molecule in medicinal chemistry contexts.

Reactions at the Benzimidamide Moiety (e.g., cyclization to heterocycles)

The benzimidamide moiety is a versatile functional group that can participate in various cyclization reactions to form a range of heterocyclic systems. These transformations are of significant interest due to the prevalence of such heterocyclic scaffolds in pharmacologically active compounds.

Synthesis of Benzimidazoles: Intramolecular cyclization of appropriately substituted benzimidamides can lead to the formation of benzimidazoles. For instance, an intramolecular N-arylation of the amidine can be achieved, often mediated by a base, to furnish the benzimidazole (B57391) ring system.

Synthesis of Quinazolines: Benzimidamides can also serve as precursors for the synthesis of quinazolines. For example, N-phenyl-benzimidamides can react with a one-carbon source, such as polyoxymethylene, under transition-metal-free conditions to yield quinazoline derivatives. This reaction proceeds through the formation of an imine followed by intramolecular cyclization.

Synthesis of Triazoles: While direct cyclization of the benzimidamide to a triazole is less common, the amidine nitrogen atoms can be incorporated into a triazole ring through multi-step synthetic sequences. For instance, benzamidine (B55565) derivatives can be functionalized with azide-containing moieties, which can then undergo cycloaddition reactions to form 1,2,3-triazoles.

| Precursor | Reagents and Conditions | Resulting Heterocycle |

| N-Phenyl-benzimidamide | Polyoxymethylene, heat | Quinazoline |

| Benzamidine | Base-mediated intramolecular N-arylation | Benzimidazole |

| Benzamidine derivative | Multi-step sequence involving azide | 1,2,3-Triazole |

Electrophilic and Nucleophilic Reactions on the Fluorinated Aromatic Ring

The reactivity of the fluorinated aromatic ring in this compound towards electrophilic and nucleophilic substitution is governed by the electronic effects of the substituents.

Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atoms are deactivating via their inductive effect but ortho-, para-directing through resonance. The benzimidamide group is generally a deactivating, meta-directing group. The powerful activating effect of the hydroxyl group is expected to dominate, directing incoming electrophiles primarily to the positions ortho to it (C2 and C6). However, these positions are already substituted with fluorine atoms. Therefore, electrophilic substitution is anticipated to be challenging and may require harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic attack. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex. Nucleophilic substitution would likely occur at the positions activated by the electron-withdrawing groups.

Derivatization Strategies and Analogue Synthesis of the this compound Scaffold

The benzimidamide side chain offers several possibilities for structural modification. The nitrogen atoms can be substituted, or the entire functional group can be converted into other moieties.

N-Substitution: The nitrogen atoms of the amidine can be alkylated or arylated to produce N-substituted derivatives. These modifications can influence the compound's basicity, lipophilicity, and biological activity.

Conversion to Other Functional Groups: The benzimidamide can be hydrolyzed to the corresponding benzamide or carboxylic acid under acidic or basic conditions. It can also be reduced to the corresponding benzylamine. These transformations allow for the introduction of a wide range of functional groups.

Introducing additional substituents onto the fluorinated phenyl ring can be achieved through various synthetic methodologies, although the existing substitution pattern presents challenges. As discussed, electrophilic substitution is likely to be difficult. However, nucleophilic aromatic substitution could be a viable strategy to replace one of the fluorine atoms with other functional groups, provided a suitable nucleophile is employed under appropriate conditions.

Isosteric and bioisosteric replacements are crucial strategies in drug design to modulate the physicochemical and pharmacological properties of a lead compound.

Benzimidamide Bioisosteres: The amidine group can be replaced by various bioisosteres to alter properties like basicity and hydrogen bonding capacity. Common bioisosteres for amidines include guanidines, and nitrogen-containing heterocycles such as imidazoles, triazoles, and tetrazoles. For instance, 1-aminoisoquinoline has been suggested as a bioisosteric replacement for the benzamidine moiety.

Hydroxyl Group Bioisosteres: The phenolic hydroxyl group is often a site of metabolic modification. Its replacement with bioisosteres can improve metabolic stability. Examples of phenol bioisosteres include other hydrogen bond donors like hydroxamic acids, N-hydroxyureas, and certain heterocycles such as benzimidazolones and benzoxazolones. The difluoromethyl group (CF2H) has also been proposed as a bioisosteric replacement for the phenol group due to its ability to act as a hydrogen bond donor.

| Functional Group | Potential Bioisosteric Replacements |

| Benzimidamide | Guanidine, Imidazole, Triazole, Tetrazole, 1-Aminoisoquinoline |

| Hydroxyl Group | Hydroxamic acid, N-hydroxyurea, Benzimidazolone, Benzoxazolone, Difluoromethyl group |

Structural Characterization and Advanced Spectroscopic Analysis of 3,5 Difluoro 4 Hydroxybenzimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,5-Difluoro-4-hydroxybenzimidamide in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the chemical environment of each nucleus can be elucidated.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the imidamide group. The aromatic region would likely show a doublet for the two equivalent aromatic protons, with its chemical shift influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. The protons of the -NH2 and -OH groups will appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature. For a related compound, 4,6-difluoro-tryptophan, the aromatic protons appear in the range of δ 6.69-7.22 ppm ehu.es.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms directly bonded to fluorine will show characteristic splitting (C-F coupling). The carbonyl carbon of the imidamide group will appear at a downfield chemical shift. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be employed to distinguish between CH, CH₂, and CH₃ groups, although only CH groups are present in the aromatic ring of the target molecule magritek.com.

¹⁹F NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique for the characterization of this compound. nih.gov It offers high sensitivity and a wide range of chemical shifts, making it very sensitive to the local electronic environment. nih.gov The two fluorine atoms at the 3 and 5 positions are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a difluoro-substituted phenolic ring. For instance, in a study using 3,5-difluoro salicylaldehyde (B1680747) as a labeling agent, the fluorine signals were observed between -127.5 and -131.5 ppm chemrxiv.org. In another example, the ¹⁹F chemical shifts for 4,6-difluoro-tryptophan were observed at -41.5 and -43.5 ppm ehu.es.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H (Aromatic) | ~ 6.5 - 7.5 | Doublet | Influenced by F and OH substituents. |

| ¹H (OH) | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| ¹H (NH₂) | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| ¹³C (C-F) | ~ 150 - 165 | Doublet | Large one-bond C-F coupling constant. |

| ¹³C (C-OH) | ~ 140 - 155 | Singlet | |

| ¹³C (C-C=N) | ~ 110 - 125 | Triplet | Smaller two-bond C-F coupling. |

| ¹³C (C=N) | ~ 160 - 170 | Singlet | |

| ¹⁹F | ~ -120 to -140 | Singlet | Referenced to an external standard like CFCl₃. |

This table presents predicted data based on typical chemical shift ranges for similar functional groups and structures.

Mass Spectrometry (MS) Applications in Compound Verification and Impurity Profiling

Mass spectrometry is a critical analytical technique for confirming the molecular weight of this compound and for identifying potential impurities. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.

The electron ionization (EI) mass spectrum of a related compound, 3,5-dichloro-4-hydroxybenzoic acid, shows a molecular ion peak and characteristic fragmentation patterns, including the loss of the hydroxyl group and the carboxyl group nist.gov. Similarly, for this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺. Common fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃), the hydroxyl group (•OH), and hydrogen cyanide (HCN) from the imidamide moiety.

Liquid chromatography coupled with mass spectrometry (LC-MS) is particularly useful for impurity profiling. This technique separates the main compound from any impurities present in the sample before they are introduced into the mass spectrometer for detection and identification.

| Ion | m/z (Expected) | Identity |

| C₇H₆F₂N₂O | 172.05 | Molecular Ion [M]⁺ |

| C₇H₅F₂NO | 155.03 | [M-NH₃]⁺ |

| C₇H₅F₂N₂ | 154.04 | [M-OH]⁺ |

| C₆H₅F₂N | 129.04 | [M-HCN-OH]⁺ |

This table presents predicted m/z values for plausible fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the imidamide's amino group are expected to appear in a similar region (3300-3500 cm⁻¹), typically as sharper peaks compared to the O-H band. openstax.org The carbon-nitrogen double bond (C=N) of the imidamide group will show a characteristic absorption in the range of 1640-1690 cm⁻¹. The C-F bonds will exhibit strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region. libretexts.org

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Phenolic) | 3200 - 3600 (broad) | Stretching |

| N-H (Amidine) | 3300 - 3500 (sharp) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=N (Imidamide) | 1640 - 1690 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-F (Aryl Fluoride) | 1000 - 1400 | Stretching |

| C-O (Phenolic) | 1200 - 1300 | Stretching |

This table presents expected IR absorption ranges based on established correlations.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would be invaluable for understanding its solid-state conformation and packing.

While the crystal structure of this compound itself is not publicly available, the structure of a closely related compound, N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide, has been reported. researchgate.net In this related structure, the difluorohydroxyphenyl ring is essentially planar. It is expected that the benzene ring of this compound would also be planar. Intermolecular hydrogen bonding is anticipated to be a dominant feature in the crystal packing, with the hydroxyl and imidamide groups acting as hydrogen bond donors and acceptors. These interactions would lead to the formation of a stable, three-dimensional supramolecular network.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.36 Å |

| C=N Bond Length | ~1.28 Å |

| C-N Bond Length | ~1.34 Å |

| Intermolecular Interactions | Hydrogen bonding (O-H···N, N-H···O, N-H···N) |

This table presents expected crystallographic parameters based on data from similar known structures.

Advanced Chromatographic Methods for Purity and Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for quantitative analysis. These methods separate the target compound from any impurities, starting materials, or by-products.

A typical reversed-phase HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits strong absorbance.

The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution, sharp peak shapes, and a reasonable analysis time. nih.gov Method validation according to ICH guidelines would be necessary to ensure its reliability for quality control purposes, assessing parameters like linearity, accuracy, precision, and robustness. researchgate.net

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 40 °C |

This table provides an example of a typical set of HPLC parameters.

Computational and Theoretical Investigations of 3,5 Difluoro 4 Hydroxybenzimidamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. For 3,5-Difluoro-4-hydroxybenzimidamide, DFT would be employed to calculate key descriptors of its electronic structure. These calculations can provide insights into the molecule's stability, reactivity, and spectroscopic signatures.

Detailed research findings from analogous compounds suggest that the fluorine and hydroxyl substitutions on the benzene (B151609) ring significantly influence the electron distribution. For instance, studies on similar fluorinated aromatic compounds often reveal a lowering of the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties of a Representative Fluorinated Hydroxyaromatic Compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 3.2 D | Influences solubility and intermolecular interactions. |

Note: The data in this table is representative of a typical fluorinated hydroxyaromatic compound and is intended to illustrate the type of information generated through DFT calculations.

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes and chemical shifts.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations would provide a detailed picture of its conformational landscape and flexibility. These simulations can reveal the preferred three-dimensional arrangements of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.gov

The conformational flexibility of the imidamide group and the rotational freedom around the C-C bond connecting it to the phenyl ring are of particular interest. Understanding these dynamics is crucial as the conformation of a molecule often dictates its biological activity. MD simulations can identify low-energy conformations and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior. nih.gov

In Silico Prediction of Molecular Interactions and Binding Affinities with Biological Targets

In silico methods are widely used to predict how a small molecule like this compound might interact with biological macromolecules, such as proteins or nucleic acids. Molecular docking is a primary technique in this area, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

The predicted binding mode and affinity can suggest potential biological targets for the compound. For example, based on its structural features, this compound could be docked against the active sites of various enzymes or receptors implicated in disease. The results of these docking studies, often expressed as a scoring function, provide an estimate of the binding affinity. These predictions are invaluable for prioritizing compounds for experimental screening. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be visualized and analyzed to understand the basis of binding. nih.gov

Ligand-Based and Structure-Based Drug Design Methodologies Applied to the this compound Scaffold

The this compound scaffold can be explored using both ligand-based and structure-based drug design approaches. nih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD methods rely on the information from a set of molecules known to be active. nih.gov Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies can be applied. A pharmacophore model would define the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a relevant biological target is available, SBDD can be a powerful tool. nih.gov This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. The this compound scaffold could be used as a starting point for designing novel inhibitors or modulators of a specific target.

Cheminformatics Approaches in Analyzing Related Chemical Space and Scaffold Diversity

Cheminformatics provides the tools to analyze large datasets of chemical compounds and their properties. By applying cheminformatics techniques, the chemical space around this compound can be explored. This involves searching for commercially available or synthetically accessible compounds with similar structural features.

Scaffold diversity analysis can help in understanding how the this compound core compares to other known chemical scaffolds with similar biological activities. This can provide insights into the novelty of the scaffold and its potential for development into a new class of therapeutic agents.

Mechanistic Studies of Biological Activity Associated with 3,5 Difluoro 4 Hydroxybenzimidamide and Its Analogs

Enzymatic Target Interactions and Inhibition Mechanisms

The 3,5-difluoro-4-hydroxyphenyl moiety is a key pharmacophore in the design of inhibitors for specific enzymatic targets. Its derivatives have been synthesized and evaluated for their ability to interact with and inhibit enzymes implicated in disease pathology.

Aldose Reductase Inhibitory Activity and Mechanism

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway is strongly implicated in the development of long-term diabetic complications. mdpi.com Consequently, inhibitors of aldose reductase (ARIs) represent a major therapeutic strategy to prevent or ameliorate these conditions. mdpi.comfrontiersin.org

Analogs of 3,5-Difluoro-4-hydroxybenzimidamide have been designed as potent ARIs. For instance, N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide was developed as a bioisostere of previously reported N-benzenesulfonylglycine ARIs. nih.gov In vitro studies confirmed that these difluorinated compounds exhibit significant aldose reductase inhibitory activity, which was found to be higher than their non-fluorinated glycine (B1666218) derivative counterparts. nih.gov The mechanism of action involves the inhibitor binding to the active site of the aldose reductase enzyme. The binding of these inhibitors is often characterized by interactions between the compound's functional groups and key amino acid residues in the enzyme's active site, such as Tyr48, His110, and Trp111. nih.gov

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀). While specific data for this compound is not widely published, the activity of its analogs provides insight into the potential of this chemical class.

Table 1: Aldose Reductase Inhibitory Activity of Selected Inhibitors

| Compound/Analog | Target Enzyme | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Zopolrestat | Human Recombinant AKR1B1 | 25 | A well-known reference ARI. nih.gov |

| Compound 3f (Indole-based) | Human Recombinant AKR1B1 | 84 | An efficient and selective inhibitor. nih.gov |

Investigations of Other Enzyme Targets and Ligand-Protein Interactions

While aldose reductase is the primary target for many analogs in this class, research also explores their interactions with other enzymes to understand selectivity and potential off-target effects. A crucial aspect of developing ARIs is ensuring their selectivity for aldose reductase (ALR2 or AKR1B1) over other related enzymes in the aldo-keto reductase superfamily, such as aldehyde reductase (ALR1 or AKR1B10). nih.govfrontiersin.org Lack of selectivity can lead to undesirable side effects, as aldehyde reductase plays a vital role in detoxifying endogenous and exogenous aldehydes. frontiersin.org

Studies on indole-based ARIs have shown high selectivity for AKR1B1 over AKR1B10. For example, one potent inhibitor (compound 3f) displayed an IC₅₀ of 84 nM against AKR1B1 but a value of 9434 nM against AKR1B10, indicating a high degree of selectivity. nih.gov Furthermore, some analogs like N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide have demonstrated significant antioxidant potential, which is a beneficial secondary activity, though the specific enzymatic interactions underlying this effect are not fully detailed. nih.gov

Antimicrobial Activity Mechanisms

A distinct and promising area of research for analogs of this compound is their potent antibacterial activity. The 2,6-difluorobenzamide (B103285) scaffold, which is structurally related to the target compound, has been identified as a powerful antibacterial agent, particularly against challenging Gram-positive pathogens. nih.gov

Antibacterial Action Against Specific Pathogens (e.g., Staphylococcus aureus)

Derivatives of 2,6-difluorobenzamide have demonstrated excellent antimicrobial activity against Staphylococcus aureus, including methicillin-sensitive (S. aureus - MSSA) and highly drug-resistant methicillin-resistant (S. aureus - MRSA) strains. nih.gov The antibacterial potency of these compounds is measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. Studies on a series of 2,6-difluorobenzamide derivatives (referred to as MST compounds) have yielded MIC values in the low microgram per milliliter range against both MSSA and MRSA. nih.gov For example, one of the most potent compounds in a study exhibited an MIC of 1 µg/mL against MSSA and 4 µg/mL against a standard MRSA strain. nih.gov The effectiveness of these compounds against MRSA makes them particularly valuable in the search for new antibiotics to combat antimicrobial resistance. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of 2,6-Difluorobenzamide Analogs Against S. aureus

| Compound/Analog | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| MST Compound 2 | MRSA ATCC 43300 | 4 |

| MST Compound 4 | MSSA ATCC 25923 | 1 |

| MST Compound 4 | MRSA ATCC 43300 | 4 |

| MST Compound 5 | MRSA ATCC 43300 | 4 |

Interaction with Bacterial Divisome Components (e.g., FtsZ)

The primary mechanism of antibacterial action for the 2,6-difluorobenzamide class of compounds is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ). nih.govnih.gov FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential protein in the bacterial cell division process. It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the assembly of the entire cell division machinery, known as the divisome. nih.govnih.gov

By inhibiting FtsZ, these compounds block the formation or function of the Z-ring, thereby halting bacterial cell division and ultimately leading to cell death. nih.gov This specific targeting of a crucial bacterial protein makes FtsZ an attractive target for developing new antibiotics with novel mechanisms of action. researchgate.net

Influence on Bacterial Permeation and Efflux Systems

The efficacy of an antibacterial compound is heavily dependent on its ability to penetrate the bacterial cell envelope and accumulate at its target site. Gram-negative bacteria possess a formidable outer membrane that acts as a permeability barrier, often preventing antibiotics from reaching their intracellular targets. researchgate.net Furthermore, many bacteria utilize efflux pumps, such as the AcrAB system in E. coli, to actively expel antibiotics from the cell. researchgate.net

Studies on difluorobenzamide derivatives have shown that their spectrum of activity can be limited by these mechanisms. While highly active against Gram-positive bacteria like S. aureus, some analogs show a lack of activity against Gram-negative bacteria. This is often attributed to the inability of the compounds to effectively cross the outer membrane. researchgate.net In some cases, the compounds have been identified as substrates for efflux pumps, which reduces their intracellular concentration and effectiveness. researchgate.net

To investigate these interactions, researchers use specific assays. Membrane potential-sensitive fluorescent dyes like diSC₃(5) can be used to determine if a compound disrupts the bacterial membrane potential, a key indicator of membrane permeabilization. nih.govresearchgate.netplos.org A loss of membrane potential can suggest that the compound is damaging the cell membrane, which could be a primary or secondary mechanism of action.

Antioxidant Mechanisms

The antioxidant potential of compounds structurally related to this compound has been a subject of scientific investigation. While direct mechanistic studies on this compound are not extensively detailed in the available literature, research on its analogs provides significant insights into their antioxidant activities. The core phenolic structure, characterized by a hydroxyl group attached to a benzene (B151609) ring, is a well-known feature contributing to antioxidant effects through the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

One key analog, N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide, has demonstrated significant antioxidant potential. nih.gov This activity is often evaluated through assays that measure the compound's ability to scavenge free radicals. For instance, the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to assess antioxidant capacity. In this assay, the antioxidant donates a hydrogen atom to the DPPH radical, a stable free radical, leading to a color change that can be measured spectrophotometrically.

Furthermore, studies on other related phenolic compounds, such as those with a pyrrole (B145914) moiety, have also highlighted their potent antioxidant properties. nih.gov The antioxidant mechanism of such phenolic compounds is generally attributed to their ability to interrupt the chain reactions of lipid peroxidation. nih.gov They can donate a hydrogen atom from the phenolic hydroxyl group to lipid radicals, thereby preventing the propagation of the oxidative damage cascade.

Theoretical studies on compounds with similar structural motifs, such as thieno[2,3-d]pyrimidines, suggest several potential antioxidant mechanisms that could be relevant to this compound and its analogs. nih.gov These mechanisms include:

Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the antioxidant to a free radical.

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical.

Structure-Activity Relationship (SAR) Studies for Biological Impact

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs. For derivatives of this compound, SAR studies have primarily focused on their potential as enzyme inhibitors, particularly aldose reductase inhibitors, which are relevant to the management of diabetic complications. nih.govnih.gov

A study on N-(3,5-Difluoro-4-hydroxyphenyl)benzenesulfonamide and its derivatives revealed that these compounds exhibited higher in vitro aldose reductase inhibitory activity compared to their non-fluorinated glycine derivative counterparts. nih.gov This suggests that the 3,5-difluoro-4-hydroxyphenyl moiety is a key pharmacophore for this biological activity.

Further SAR studies on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone and its analogs provided more detailed insights. nih.gov Researchers investigated the impact of methoxy (B1213986) substitution on the benzoyl moiety and the regiochemistry of this group on the pyrrole ring. The study demonstrated that these modifications significantly affected both the potency and selectivity of aldose reductase inhibition. For example, one of the synthesized analogs, compound 5b in the study, emerged as a highly potent and selective inhibitor. nih.gov This highlights the importance of the substitution pattern on the peripheral phenyl ring for optimizing biological activity.

The following interactive table summarizes the findings from a study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone analogs and their aldose reductase inhibitory activity.

| Compound | Modifications | Aldose Reductase IC50 (µM) |

| 4a | Unsubstituted phenyl | 0.12 |

| 4b | 4-Methoxyphenyl | 0.08 |

| 4c | 3,4-Dimethoxyphenyl | 0.15 |

| 5a | 2-Methoxyphenyl | 0.25 |

| 5b | 3-Methoxyphenyl | 0.03 |

| 5c | 2,5-Dimethoxyphenyl | 0.10 |

Data sourced from a study on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone analogs. nih.gov

These SAR studies underscore that while the 3,5-difluoro-4-hydroxyphenyl group is a critical anchor for biological activity, modifications to other parts of the molecule can fine-tune its potency and selectivity. The electronic and steric properties of the substituents play a significant role in the interaction of these compounds with their biological targets.

Molecular Target Identification and Validation Approaches

The identification and validation of molecular targets are fundamental steps in understanding the mechanism of action of a bioactive compound. For analogs of this compound, a primary molecular target that has been identified and investigated is aldose reductase. nih.govnih.gov This enzyme is a key player in the polyol pathway, which becomes overactive in hyperglycemic conditions and contributes to the long-term complications of diabetes.

The identification of aldose reductase as a target was likely driven by the structural similarity of these compounds to known aldose reductase inhibitors. The validation of this target was achieved through in vitro enzyme inhibition assays, which directly measure the ability of the compounds to inhibit the activity of purified aldose reductase. nih.govnih.gov These assays provide quantitative data, such as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Beyond initial in vitro validation, further studies can be employed to confirm the molecular target and its relevance in a cellular or in vivo context. For instance, one study demonstrated that a potent aldose reductase inhibitor analog also inhibited the accumulation of sorbitol, the product of the aldose reductase-catalyzed reaction, in isolated rat lenses. nih.gov This provides a crucial link between enzyme inhibition and a functional cellular outcome.

Modern drug discovery also employs computational approaches for target identification and validation. Generative artificial intelligence models can be used to design novel molecules with desired properties against a specific pathogenic target protein. biorxiv.org For example, a chemical language model named TamGen has been used to generate compounds with inhibitory activity against the Tuberculosis ClpP protease. biorxiv.org This approach involves a "Design-Refine-Test" cycle, where generated compounds are computationally evaluated for their binding affinity to the target protein before being synthesized and tested experimentally. Such in silico methods can accelerate the discovery of novel inhibitors and help in understanding their binding modes.

The general process for molecular target identification and validation often involves the following steps:

Hypothesis Generation: Based on the chemical structure of the compound or its observed biological effects.

In Vitro Screening: Testing the compound against a panel of purified enzymes or receptors.

In Silico Modeling: Using computational docking and molecular dynamics simulations to predict and analyze the binding of the compound to the hypothesized target.

Cell-Based Assays: Evaluating the effect of the compound on cellular pathways known to be modulated by the target.

In Vivo Studies: Assessing the compound's efficacy and target engagement in animal models of disease.

While aldose reductase is a well-established target for analogs of this compound, the broad biological activities of phenolic compounds suggest that they may interact with multiple molecular targets. Therefore, comprehensive target identification studies, potentially using techniques like chemical proteomics, could unveil additional mechanisms of action for this class of compounds.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The future development of therapeutic agents and probes based on the 3,5-difluoro-4-hydroxybenzimidamide core will heavily rely on the creation of efficient and sustainable synthetic methodologies. While specific routes for this exact benzimidamide are not yet widely published, the synthesis of related compounds, such as N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides, provides a foundational blueprint. nih.gov Future research will likely focus on multi-step syntheses that can be adapted for creating a diverse library of derivatives. youtube.com

A key area of development will be the use of green chemistry principles to minimize waste and improve safety. This could involve exploring microwave-assisted organic synthesis to accelerate reaction times and improve yields, a technique that has proven successful in the synthesis of other complex heterocyclic compounds. youtube.com Furthermore, the development of one-pot reaction sequences would enhance efficiency and reduce the need for intermediate purification steps. The starting materials, such as 3,5-difluoro-4-hydroxybenzaldehyde (B106909) or 3,5-difluoro-4-hydroxybenzonitrile, are commercially available, providing a solid starting point for these synthetic explorations. nih.govresearchgate.netnih.gov

| Starting Material | Potential Synthetic Transformation | Target Intermediate |

| 3,5-Difluoro-4-hydroxybenzaldehyde | Condensation with an appropriate amine | Schiff base intermediate for reduction or cyclization |

| 3,5-Difluoro-4-hydroxybenzonitrile | Pinner reaction or similar amidine synthesis | This compound |

Advanced Computational Modeling for Mechanism Elucidation and Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For the this compound scaffold, advanced computational modeling will be crucial for elucidating reaction mechanisms and predicting the properties of new derivatives. Techniques such as Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule, providing insights into its stability and potential reaction pathways.

Molecular docking simulations will be instrumental in predicting the binding affinity of these compounds to various biological targets. researchgate.net This has been successfully applied to derivatives of DFHBI to screen for improved fluorogenic properties. researchgate.net By modeling the interactions between the ligand and the target protein or nucleic acid, researchers can rationally design new molecules with enhanced specificity and potency. Furthermore, quantum chemical calculations can help in understanding the photophysical properties of potential fluorescent probes based on this scaffold, predicting their excitation and emission spectra, quantum yields, and sensitivity to the microenvironment. researchgate.net

Exploration of New Biological Targets and Pathways for Therapeutic Development

While much of the related research has focused on RNA aptamers as biological targets, the this compound scaffold holds potential for interacting with a broader range of biological molecules. nih.govamerigoscientific.com The structural motif of a substituted benzamidine (B55565) is a known pharmacophore that can interact with various enzymes, such as serine proteases and kinases. Future research should therefore aim to screen libraries of this compound derivatives against a wide array of therapeutic targets.

For instance, related compounds have been investigated as aldose reductase inhibitors, suggesting a potential therapeutic avenue in the management of diabetes complications. nih.gov The exploration of new biological targets could uncover applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. nih.gov Identifying the specific pathways modulated by these compounds will be key to understanding their therapeutic potential and mechanism of action.

Integration with High-Throughput Screening and Chemical Biology Tools

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries. nih.gov The development of robust and efficient HTS assays will be essential for exploring the therapeutic potential of this compound derivatives. The fluorogenic properties of related compounds like DFHBI, which fluoresces upon binding to specific RNA aptamers, make them highly suitable for HTS applications. nih.govnih.gov This system can be adapted to screen for inhibitors of RNA-protein interactions or to quantify transcription rates in real-time. nih.gov

The integration of these compounds with other chemical biology tools, such as activity-based protein profiling and chemical probes, will provide deeper insights into their biological functions. nih.gov By developing clickable versions of these molecules, researchers can use techniques like bioorthogonal chemistry to label and identify their cellular targets. mdpi.com

| Screening Method | Potential Application for this compound Derivatives |

| Fluorescence-based HTS | Screening for inhibitors of RNA-protein interactions (leveraging aptamer systems). |

| Cell-based assays | Identifying compounds with cytotoxic effects on cancer cell lines. |

| Enzyme inhibition assays | Discovering novel enzyme inhibitors for therapeutic development. |

Application in Chemical Probes and Biosensors (drawing from related fluorophore research)

The most immediate and promising application for derivatives of the this compound scaffold lies in the development of chemical probes and biosensors. The extensive research on DFHBI and its analogs as fluorogenic probes provides a rich foundation for this endeavor. wikipedia.orgontosight.ai These molecules are typically non-fluorescent in solution but exhibit a significant increase in fluorescence upon binding to a specific target, such as an RNA aptamer. amerigoscientific.comlucernatechnologies.com This "light-up" property is highly desirable for imaging applications as it leads to a high signal-to-noise ratio. acs.org

Future research will likely focus on designing novel probes based on the this compound core with improved photophysical properties, such as increased brightness, photostability, and red-shifted emission spectra to minimize cellular autofluorescence. researchgate.netamerigoscientific.com These probes could be used to:

Image the localization and dynamics of specific RNAs in living cells. nih.gov

Develop biosensors for the detection of small molecules, metal ions, or enzymatic activity. youtube.comnih.gov

Create new tools for fluorescence microscopy and flow cytometry. nih.gov

The versatility of this chemical scaffold, combined with the proven success of its close relatives, positions this compound as a compound of significant interest for future scientific exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.